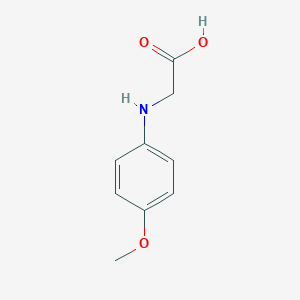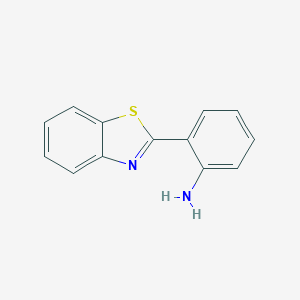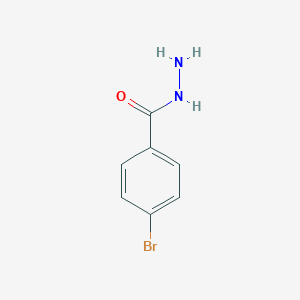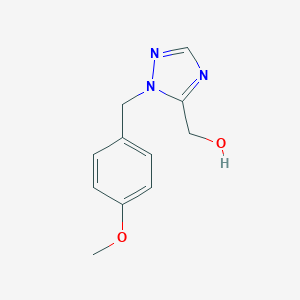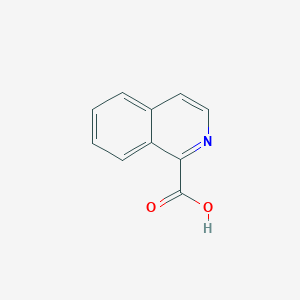
Isoquinoline-1-carboxylic acid
Overview
Description
Isoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H7NO2 . It is a type of nitrogen-containing heterocyclic compound . The compound crystallizes with three molecules in the asymmetric unit, which are linked by O—H N hydrogen bonds .
Synthesis Analysis
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities. Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
Molecular Structure Analysis
The most stable conformer of this compound (IQ1CA) has been determined and the geometry has been optimized with B3LYP method using high level 6–311++G** and cc–pVTZ basis sets . The structure, electronic properties, vibrational fundamental modes, thermodynamic properties and chemical shifts of the compounds have been investigated .
Chemical Reactions Analysis
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, that are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.17 g/mol . The compound’s IUPAC name is this compound and its InChI is InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H, (H,12,13) .
Scientific Research Applications
Application in Mass Spectrometry
Isoquinoline derivatives, such as 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, are studied for their behavior in mass spectrometry, especially in drug candidate analysis. Their gas-phase formations of carboxylic acids after collisional activation make them useful in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Structural and Vibrational Analysis
Isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid have been analyzed for their conformations, structure, vibrations, and chemical shifts. This research is vital for understanding their electronic properties and reactive sites, which is crucial in designing new compounds (Kanimozhi et al., 2020).
Pharmacological Evaluation
Isoquinoline derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, and antipyretic activities, contributing to the development of new therapeutic agents (Santagati et al., 1993).
Electrochemical Studies
The electrochemical reduction of this compound anion leads to unexpected reactions like cathodic decarboxylation, which is significant for understanding electrochemical processes and designing new electrochemical synthesis methods (Sánchez-Sánchez et al., 2004).
Biosynthesis of Isoquinoline Alkaloids
Studies have explored enzymes involved in the biosynthesis of benzylisoquinoline alkaloids, expanding our understanding of plant alkaloid biosynthesis (Rueffer et al., 1981).
Synthetic Applications
The compound has been used in the synthesis of β-carbolines and isoquinolines, demonstrating its utility as a building block in organic synthesis (Kamlah et al., 2016).
Mechanism of Action
Target of Action
Isoquinoline-1-carboxylic acid (IQA) is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives have been known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple targets .
Mode of Action
One study found that an isoquinoline-1-carboxamide derivative inhibited the production of pro-inflammatory mediators in microglial cells, suggesting that iqa might have similar anti-inflammatory effects .
Biochemical Pathways
IQA may affect various biochemical pathways. For instance, isoquinoline-1-carboxamide derivatives have been shown to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration
Result of Action
Isoquinoline-1-carboxamide derivatives have been shown to suppress inflammation and cell migration in microglial cells
Safety and Hazards
Future Directions
properties
IUPAC Name |
isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAKCCMYRKZRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197566 | |
| Record name | Isoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486-73-7 | |
| Record name | 1-Isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isoquinolinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOQUINOLINE-1-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AHM99SW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
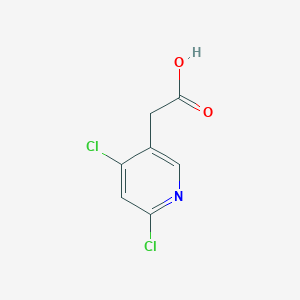
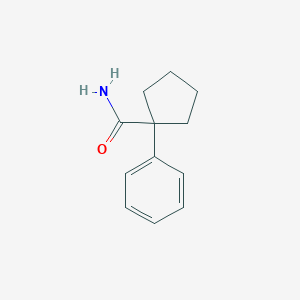


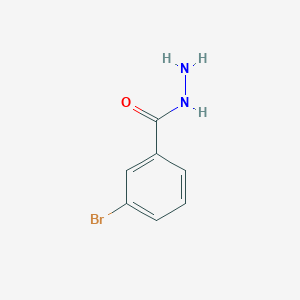
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
